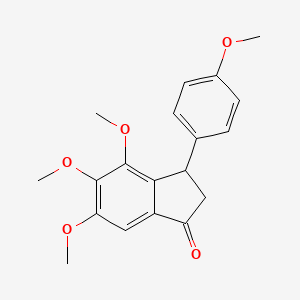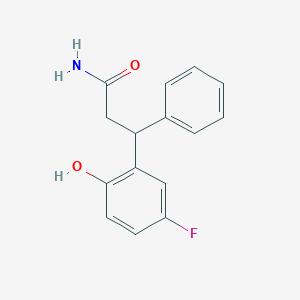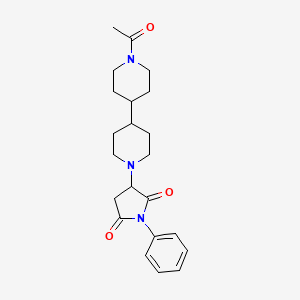![molecular formula C8H8N4O B11048030 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol](/img/structure/B11048030.png)
7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol is a heterocyclic compound that features a unique fusion of triazole and pyridazine ringsIts structure includes multiple aromatic and non-aromatic rings, which contribute to its diverse chemical reactivity and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentadiene derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include:
Preparation of intermediates: Synthesis of key intermediates such as substituted cyclopentadienes and triazoles.
Cyclization reaction: Combining the intermediates under specific conditions to form the desired heterocyclic structure.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies have shown that modifications to the triazole and pyridazine rings can enhance biological activity, leading to the development of new drugs with improved efficacy and safety profiles.
Industry
Industrially, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in materials science, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazine: Shares a similar triazole-pyridazine core but lacks the cyclopentane ring.
1,2,4-Triazolo[4,3-b]thiadiazine: Contains a thiadiazine ring instead of a pyridazine ring.
1,2,4-Triazolo[4,3-b]benzothiazole: Features a benzothiazole ring fused with the triazole ring.
Uniqueness
7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol is unique due to its fused cyclopentane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazole-containing compounds and contributes to its potential as a versatile building block in synthetic chemistry and drug design.
By understanding the synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-one |
InChI |
InChI=1S/C8H8N4O/c13-7-5-2-1-3-6(5)11-12-4-9-10-8(7)12/h4,11H,1-3H2 |
Clé InChI |
KDHXRZNCXNZASM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)NN3C=NN=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11047951.png)
![6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11047970.png)

![3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11047986.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-hydroxybenzohydrazide](/img/structure/B11047991.png)


![Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11048007.png)

![5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B11048021.png)
![N-{[4-(propan-2-yl)cyclohexyl]carbonyl}isoleucine](/img/structure/B11048023.png)
![3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11048031.png)
![1-({[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}oxy)ethanone](/img/structure/B11048040.png)
![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)